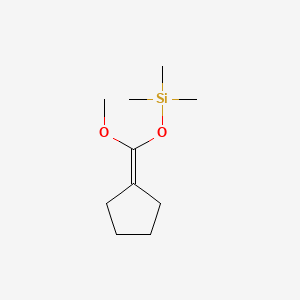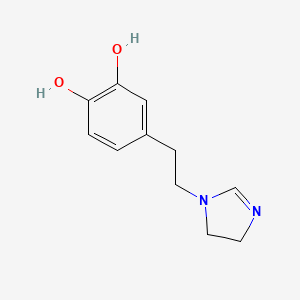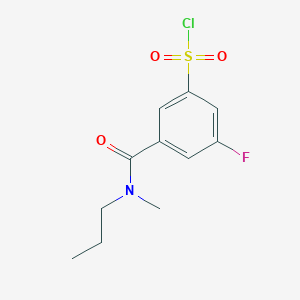
(Cyclopentylidene(methoxy)methoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is a specialized organosilicon compound It is characterized by the presence of a cyclopentylidene group, a methoxy group, and a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentylidene(methoxy)methoxy)trimethylsilane typically involves the reaction of cyclopentylidene with methoxytrimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reaction monitoring can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopentylidene(methoxy)methoxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(Cyclopentylidene(methoxy)methoxy)trimethylsilane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is employed in the production of advanced materials, such as coatings and adhesives, due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of (Cyclopentylidene(methoxy)methoxy)trimethylsilane involves the interaction of its silicon-containing moiety with various molecular targets. The trimethylsilane group can stabilize reactive intermediates through hyperconjugation, facilitating the formation of new chemical bonds. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the cyclopentylidene group.
Ethoxytrimethylsilane: Contains an ethoxy group instead of a methoxy group.
Dimethoxydimethylsilane: Features two methoxy groups and two methyl groups attached to silicon.
Uniqueness
(Cyclopentylidene(methoxy)methoxy)trimethylsilane is unique due to the presence of the cyclopentylidene group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H20O2Si |
|---|---|
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
[cyclopentylidene(methoxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-13(2,3)4)9-7-5-6-8-9/h5-8H2,1-4H3 |
Clé InChI |
AYEWIZSIBZIHCU-UHFFFAOYSA-N |
SMILES canonique |
COC(=C1CCCC1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
![4-Bromobicyclo[2.1.1]hexan-1-amine](/img/structure/B12823155.png)

![N,N-Diethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12823173.png)
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)

![(6-Bromo-5h-imidazo[2,1-b][1,3]oxazin-3-yl)(morpholino)methanone](/img/structure/B12823199.png)
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)




